molecular formula C24H33FO6 B14782680 Fludroxycortide;Flurandrenolone

Fludroxycortide;Flurandrenolone

Cat. No.: B14782680
M. Wt: 436.5 g/mol
InChI Key: POPFMWWJOGLOIF-MEJIXZKTSA-N
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Chemical Reactions Analysis

Fludroxycortide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.

    Reduction: The carbonyl groups in the compound can be reduced under specific conditions.

    Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fludroxycortide has a wide range of scientific research applications:

Mechanism of Action

Fludroxycortide exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound also inhibits the biosynthesis of prostaglandins and leukotrienes by blocking the activity of phospholipase A2 .

Comparison with Similar Compounds

Fludroxycortide is similar to other corticosteroids like hydrocortisone, betamethasone, and dexamethasone. it is unique in its specific structure, which includes a fluorine atom and an acetonide group. These structural features contribute to its potency and specific pharmacological profile. Similar compounds include:

  • Hydrocortisone
  • Betamethasone
  • Dexamethasone
  • Triamcinolone

Each of these compounds has unique properties and applications, but fludroxycortide is particularly noted for its use in topical treatments due to its potent anti-inflammatory effects .

Properties

Molecular Formula

C24H33FO6

Molecular Weight

436.5 g/mol

IUPAC Name

(8S,9S,13R)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16?,17?,19?,20?,22-,23-,24+/m0/s1

InChI Key

POPFMWWJOGLOIF-MEJIXZKTSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C

Origin of Product

United States

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